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molecular formula C11H14O2 B1293706 4-Isobutylbenzoic acid CAS No. 38861-88-0

4-Isobutylbenzoic acid

Cat. No. B1293706
M. Wt: 178.23 g/mol
InChI Key: VUBBCFWWSKOHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518424B1

Procedure details

A solution of 4-isobutylbenzoic acid (5.00 g, 28.0 mmol) in CH2Cl2 was cooled in an ice bath and treated with oxalyl chloride (5 mL) and DMF (1 drop). The mixture was warmed to room temp and stirred 1 h. The volatiles were removed in vacuo to give the crude acid chloride which as dissolved in benzene (50 mL). Aluminum chloride (4.49 g, 33.3 mmol) was added and the mixture was heated to reflux for 3.5 h. The mixture was cooled to room temp and then poured onto ice (ca. 100 g). The mixture was extracted with EtOAc (3×100 mL) and the combined organic extracts were washed with ½ satd aqueous NaHCO3 (100 mL), dried (Na2SO4), filtered and evaporated in vacuo. The resulting residue was purified by silica gel chromatography (elute with 10:1 hexane/EtOAc) to give 4-isobutylbenzophenone (5.48 g, 81%). 1H NMR (CDCl3) 7.75 (m, 4H), 7.53 (d, 1H), 7.47 (t, 2H), 7.23 (d, 2H), 2.53 (d, 2H), 1.91 (m, 1H), 0.92 (d, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
4.49 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[C:14](Cl)(=O)[C:15](Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl.CN(C=O)C.C1C=CC=CC=1>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([C:15]2[CH:14]=[CH:3][CH:2]=[CH:1][CH:5]=2)=[O:11])=[CH:12][CH:13]=1)[CH:2]([CH3:3])[CH3:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Three
Name
Quantity
4.49 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude acid chloride which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temp
ADDITION
Type
ADDITION
Details
poured onto ice (ca. 100 g)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with ½ satd aqueous NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (elute with 10:1 hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.48 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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